4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is notable for its unique structure, which combines a coumarin moiety with a piperazine sulfonamide group, potentially enhancing its biological activity and specificity.
Preparation Methods
The synthesis of 4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide involves several steps:
Synthesis of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Chlorination and Hydroxylation:
Attachment of the Piperazine Sulfonamide Group: The final step involves the reaction of the coumarin derivative with N,N-dimethylpiperazine-1-sulfonamide under appropriate conditions to form the target compound.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the chloro group or to convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The coumarin moiety is known to inhibit various enzymes, including those involved in inflammation and cancer . The piperazine sulfonamide group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives, such as warfarin and dicoumarol, which are known for their anticoagulant properties . Compared to these compounds, 4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide may offer unique advantages, such as enhanced specificity and reduced side effects . Other similar compounds include various substituted coumarins and piperazine derivatives, each with their own unique properties and applications .
Properties
Molecular Formula |
C19H26ClN3O5S |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
4-[(6-chloro-7-hydroxy-2-oxo-4-propylchromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C19H26ClN3O5S/c1-4-5-13-10-17(24)28-19-14(13)11-16(20)18(25)15(19)12-22-6-8-23(9-7-22)29(26,27)21(2)3/h10-11,25H,4-9,12H2,1-3H3 |
InChI Key |
XIUIFXSQZOWNSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCN(CC3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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